The synthesis of recombinant Human Stem Cell Factor involves several key methodologies:
Technical details include optimizing culture conditions (temperature, pH, and nutrient composition) to maximize yield and activity of the expressed protein.
The molecular structure of recombinant Human Stem Cell Factor consists of approximately 165 amino acids with a molecular weight of about 18 kDa. The protein exhibits a characteristic three-dimensional structure essential for its biological activity.
Key structural data includes:
The three-dimensional conformation is crucial for its interaction with specific receptors on hematopoietic cells.
Recombinant Human Stem Cell Factor participates in several biochemical reactions:
These reactions are critical for understanding how rHuSCF functions within therapeutic contexts.
The mechanism of action of recombinant Human Stem Cell Factor primarily involves:
Data from studies indicate that rHuSCF significantly enhances the production of various blood cell lineages when administered in vivo or ex vivo.
The physical properties of recombinant Human Stem Cell Factor include:
Chemical properties include:
These properties are critical for storage and handling during clinical applications.
Recombinant Human Stem Cell Factor has several significant scientific uses:
Stem Cell Factor (SCF), also termed Kit ligand or steel factor, is an evolutionarily conserved cytokine critical for hematopoiesis, melanogenesis, and gametogenesis. Phylogenetic analyses reveal SCF orthologs across vertebrates, with conserved functional domains in mammals, birds, and fish. The SCF gene likely arose from ancestral tyrosine kinase ligands, with gene duplication events leading to distinct isoforms (soluble vs. membrane-bound). In humans and mice, SCF shares 80% amino acid sequence homology, with highest conservation in receptor-binding domains (C-terminal regions). This conservation underscores its non-redundant role in activating the c-Kit receptor tyrosine kinase, essential for stem cell survival and proliferation [5] [9].
The human SCF gene (HGNC symbol: KITLG) maps to chromosome 12q22 and spans approximately 70 kb. It comprises 10 exons, with alternative splicing generating two major isoforms:
Expression occurs constitutively in bone marrow stromal cells, endothelial cells, fibroblasts, and neurons. Regulation involves GATA and NF-κB transcription factors, with hypoxia-inducible factors (HIFs) modulating expression in hematopoietic niches. Soluble SCF circulates at ~3.3 ng/mL in human serum, predominantly as monomers under physiological conditions [5] [8].
1.3.1 E. coli-Based Expression Platforms
Recombinant human SCF (rHuSCF) is predominantly produced in Escherichia coli due to cost-effectiveness and scalability. Key strain engineering strategies include:
rHuSCF typically forms inclusion bodies (IBs) in E. coli, necessitating refolding. Recent advances employ fed-batch cultivation with temperature shifts (30°C → 37°C) and redox-controlled refolding using glutathione persulfide (GSSH/GSSSG) to improve soluble yield to >1 g/L [4] [7].
Table 1: Optimized E. coli Systems for rHuSCF Production
Strain/System | Key Features | Yield Enhancement |
---|---|---|
BL21(DE3) | Protease-deficient (Δlon, ΔompT) | Baseline expression |
ClearColi® BL21(DE3) | Endotoxin-free LPS modification | >98% purity, reduced toxicity |
SHuffle® T3 | Cytoplasmic disulfide bond isomerization | Correct disulfide pairing |
Persulfide refolding | GSSH/GSSSG redox system | 5-fold solubility increase |
Native SCF is N-glycosylated in eukaryotic systems (e.g., CHO cells), influencing stability and receptor affinity. E. coli-derived rHuSCF lacks glycosylation due to prokaryotic limitations, altering:
rHuSCF is a 164-amino acid polypeptide (MW: 18.4 kDa) with an N-terminal sequence Met-Glu-Gly-Ile-Cys. Key domains include:
Table 2: Structural Variants of rHuSCF and Functional Impact
Variant | Modification | Dimer Ka | Bioactivity vs. Wild-Type |
---|---|---|---|
Wild-Type | Non-covalent dimer | 2–4 × 10⁸ M⁻¹ | 100% (Reference) |
SCF(F63C)S-CH₂CONH₂ | Cys63 alkylation | 10-fold reduction | 20–30% activity loss |
SCF(V49L,F63L) | Disrupted dimer interface | Undetectable | >70% activity loss |
SCF(A165C) | Disulfide-linked dimer (C165) | Covalent dimer | 10-fold increase |
rHuSCF contains two intrachain disulfide bonds: Cys4-Cys89 and Cys43-Cys138, critical for tertiary structure stability. The Cys4-Cys89 bond anchors the N-terminus to the third helix, while Cys43-Cys138 stabilizes the core receptor-binding site. Disruption (e.g., by methionine oxidation) reduces bioactivity by >50%. Refolding protocols using arginine buffers preserve these bonds, achieving >98% purity via HPLC [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1